molecular formula C12H17IN2 B026059 1-(4-Iodobenzyl)-4-methylpiperazine CAS No. 102294-97-3

1-(4-Iodobenzyl)-4-methylpiperazine

Cat. No. B026059
M. Wt: 316.18 g/mol
InChI Key: PCNZBZUWIDAZHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Iodobenzyl)-4-methylpiperazine often involves reactions like oxidative iodo-destannylation. For instance, 8-Iodo-11-(4-methylpiperazino)-5H-dibenzo[b,e][1,4]-diazepine, a similar compound, is synthesized using this method, showing the potential of such reactions in producing iodine-substituted piperazines (Joshua et al., 2007).

Molecular Structure Analysis

Detailed molecular structure analysis of related piperazine compounds has been conducted using techniques like nuclear magnetic resonance (NMR) and two-dimensional NMR correlations. These methods are essential for elucidating the structure of new benzylpiperazine derivatives, as demonstrated in the study of 4-bromo-2,5-dimethoxybenzylpiperazine (Westphal et al., 2009).

Chemical Reactions and Properties

The reactivity of compounds like 1-(4-Iodobenzyl)-4-methylpiperazine can be explored through various chemical reactions. For example, the reductive amination reaction plays a crucial role in synthesizing similar compounds, as seen in the preparation of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea (Mäding et al., 2006).

Physical Properties Analysis

The physical properties of similar piperazine compounds have been studied using techniques like thermogravimetric analysis (TGA), demonstrating their thermal stability and other physical characteristics. Multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids are examples of such studies (Yu et al., 2015).

Chemical Properties Analysis

The chemical properties of piperazine derivatives can be examined through natural bond orbital (NBO) analysis, HOMO, and LUMO analysis. These studies provide insights into the electronic properties, charge density distribution, and site of chemical reactivity of the molecules. An example of such an analysis is found in the study of 1-Amino 4-methylpiperazine (Mahalakshmi & Balachandran, 2015).

Safety And Hazards

The safety data sheet for a related compound, 4-Iodobenzyl bromide, indicates that it causes severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation .

properties

IUPAC Name

1-[(4-iodophenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNZBZUWIDAZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428762
Record name 1-(4-Iodobenzyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodobenzyl)-4-methylpiperazine

CAS RN

102294-97-3
Record name 1-(4-Iodobenzyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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